molecular formula C6H9BrO2 B3256766 methyl (E)-4-bromo-3-methylbut-2-enoate CAS No. 27652-13-7

methyl (E)-4-bromo-3-methylbut-2-enoate

Cat. No. B3256766
CAS RN: 27652-13-7
M. Wt: 193.04 g/mol
InChI Key: BBMCPEOFGAIHQK-HWKANZROSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis could involve techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Scientific Research Applications

Synthesis and Reactions

  • Methyl (E)-4-bromo-3-methylbut-2-enoate serves as a significant compound in organic synthesis. It behaves as a synthetic equivalent in reactions with various substrates. For instance, it's involved in the synthesis of Michael adducts, demonstrating its versatility in nucleophilic attack reactions (Vasin et al., 2016).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its interactions with enzymes, receptors, or other proteins, and how these interactions lead to changes in cellular function .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use. This could also include studying its environmental impact .

properties

IUPAC Name

methyl (E)-4-bromo-3-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-5(4-7)3-6(8)9-2/h3H,4H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMCPEOFGAIHQK-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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